molecular formula C7H9NO3S B3041660 Methyl 3-(3-Oxo-2-isothiazolyl)propanoate CAS No. 33319-78-7

Methyl 3-(3-Oxo-2-isothiazolyl)propanoate

Cat. No.: B3041660
CAS No.: 33319-78-7
M. Wt: 187.22 g/mol
InChI Key: YBWFJOGNQAGCGM-UHFFFAOYSA-N
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Description

Methyl 3-(3-Oxo-2-isothiazolyl)propanoate is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol. It is a useful research chemical known for its unique structure, which includes a five-membered isothiazole ring fused with a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Oxo-2-isothiazolyl)propanoate typically involves the reaction of 3-oxo-2-isothiazoline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Oxo-2-isothiazolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Methyl 3-(3-Oxo-2-isothiazolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique isothiazole ring structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 3-(3-Oxo-2-isothiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-Oxo-1,2-thiazol-2-yl)propanoate
  • 3-(3-Oxo-2-isothiazolyl)propanoic acid methyl ester

Uniqueness

Methyl 3-(3-Oxo-2-isothiazolyl)propanoate is unique due to its specific isothiazole ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl 3-(3-oxo-1,2-thiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7(10)2-4-8-6(9)3-5-12-8/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWFJOGNQAGCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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